molecular formula C8H8BrFN2O3 B13907465 2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol

2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol

Cat. No.: B13907465
M. Wt: 279.06 g/mol
InChI Key: MDQYPVJYSAMMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to an aniline ring, with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol typically involves multiple steps One common approach starts with the nitration of a suitable aromatic precursor, followed by bromination and fluorination reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups in place of bromine or fluorine .

Scientific Research Applications

2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties enable the compound to modulate biological activities and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethanol moiety enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H8BrFN2O3

Molecular Weight

279.06 g/mol

IUPAC Name

2-(5-bromo-3-fluoro-2-nitroanilino)ethanol

InChI

InChI=1S/C8H8BrFN2O3/c9-5-3-6(10)8(12(14)15)7(4-5)11-1-2-13/h3-4,11,13H,1-2H2

InChI Key

MDQYPVJYSAMMTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1NCCO)[N+](=O)[O-])F)Br

Origin of Product

United States

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